molecular formula C19H17BrN2OS B3488102 N-(3-bromophenyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide

N-(3-bromophenyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide

Cat. No.: B3488102
M. Wt: 401.3 g/mol
InChI Key: PSDYLJPODCPDOY-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide is an organic compound that belongs to the class of sulfanylacetamides This compound is characterized by the presence of a bromophenyl group, a dimethylquinoline moiety, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the 3-bromophenyl intermediate: This can be achieved by bromination of a suitable phenyl precursor.

    Synthesis of the 4,8-dimethylquinoline moiety: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the intermediates: The final step involves the coupling of the 3-bromophenyl intermediate with the 4,8-dimethylquinoline moiety through a sulfanylacetamide linkage. This can be achieved using reagents such as thioacetic acid and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
  • N-(3-chlorophenyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide
  • N-(3-bromophenyl)-2-(4,8-dimethylquinolin-2-yl)thioacetamide

Uniqueness

N-(3-bromophenyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide is unique due to the specific combination of the bromophenyl group, dimethylquinoline moiety, and sulfanylacetamide linkage. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c1-12-5-3-8-16-13(2)9-18(22-19(12)16)24-11-17(23)21-15-7-4-6-14(20)10-15/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDYLJPODCPDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NC3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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